2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C22H25N5O and its molecular weight is 375.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Alpha 1-Adrenoceptor Antagonists and Antihypertensive Agents
A series of compounds including 2-[(substituted phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-ones have been investigated for their potential as alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds, designed as conformationally restricted analogues of SGB-1534 and ketanserin, displayed high binding affinity for alpha 1-adrenoceptors with notable antihypertensive effects in spontaneously hypertensive rats. Their structure-activity relationships suggest that substitutions at specific positions enhance their potency. This class of compounds, by virtue of their selective interaction with alpha 1-adrenoceptors, offers promising therapeutic avenues for the management of hypertension (Chern et al., 1993).
Anticonvulsant Activity
Quinazoline derivatives, including those related to 2-[(4-benzylpiperazino)methyl]-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one, have been evaluated for anticonvulsant activity. Notably, a series of quinazoline-4(3H)-ones demonstrated significant protection against seizures induced by pentylenetetrazole in mice. These findings highlight the potential of quinazoline analogues in the development of new anticonvulsant medications, offering insights into the structure-activity relationships that govern their efficacy (Abuelizz et al., 2017).
Benzodiazepine Binding Activity
The exploration of tricyclic heterocycles related to 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones has led to the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one compounds. These compounds exhibit high affinity for benzodiazepine receptors, suggesting their potential as novel benzodiazepine antagonists. This class of compounds, through their ability to modulate benzodiazepine receptor activity, could have implications for the development of new therapeutic agents for anxiety disorders (Francis et al., 1991).
Antitumor Agents
A novel series of 2-(benzimidazol-2-yl)quinoxalines, incorporating piperazine, piperidine, and morpholine moieties, has been synthesized and shown to exhibit promising activity against a range of cancer cell lines. These compounds, characterized by their selective cytotoxic effects and potential mechanisms of action involving cell cycle arrest and mitochondrial apoptosis, underscore the therapeutic promise of quinazoline derivatives as antitumor agents. The findings from this research contribute to the ongoing efforts to identify and develop new anticancer compounds with improved efficacy and selectivity (Mamedov et al., 2022).
Propiedades
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O/c28-22-24-20-9-5-4-8-19(20)21-23-18(16-27(21)22)15-26-12-10-25(11-13-26)14-17-6-2-1-3-7-17/h1-9,18,23H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTYHUNFVONKDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.